molecular formula C27H22Cl2N2O4S B5185234 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide

Número de catálogo B5185234
Peso molecular: 541.4 g/mol
Clave InChI: HQVHKRKKPOVTOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase 5 (PTK5). It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mecanismo De Acción

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide inhibits the activity of PTK5, a non-receptor protein tyrosine kinase that is overexpressed in various cancer cell lines. PTK5 plays a key role in cancer cell migration, invasion, and metastasis. By inhibiting the activity of PTK5, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide prevents cancer cells from spreading and promotes their death.
Biochemical and Physiological Effects:
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit their migration and invasion. In addition, it has been shown to disrupt the formation of new blood vessels (angiogenesis) that are essential for tumor growth. 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide has also been shown to enhance the immune response against cancer cells by increasing the activity of natural killer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide is its specificity towards PTK5, which reduces the risk of off-target effects. In addition, it has shown promising results in preclinical studies, making it a potential candidate for further development. However, its low solubility and poor pharmacokinetic properties limit its bioavailability and efficacy in vivo.

Direcciones Futuras

Future research on 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide could focus on improving its pharmacokinetic properties, such as solubility, bioavailability, and half-life. In addition, its potential combination with other anticancer drugs could be explored to enhance its effectiveness. The development of PTK5 inhibitors with higher potency and selectivity could also be pursued. Finally, the role of PTK5 in other diseases, such as inflammation and autoimmune disorders, could be investigated.

Métodos De Síntesis

The synthesis of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide involves several steps, including the reaction between 3,4-dichloroaniline and 4-methoxybenzenesulfonyl chloride to form 4-methoxyphenylsulfonyl-3,4-dichloroaniline. This compound is then reacted with benzylamine and benzoyl chloride to produce 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide. The overall yield of the synthesis is around 25%.

Aplicaciones Científicas De Investigación

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and cisplatin.

Propiedades

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(3,4-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N2O4S/c1-35-21-12-14-22(15-13-21)36(33,34)31(18-19-7-3-2-4-8-19)26-10-6-5-9-23(26)27(32)30-20-11-16-24(28)25(29)17-20/h2-17H,18H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVHKRKKPOVTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.